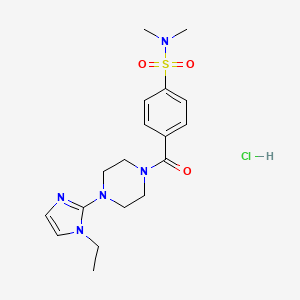

4-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride

Descripción

4-(4-(1-Ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride is a synthetic compound featuring a hybrid structure combining imidazole, piperazine, and benzenesulfonamide pharmacophores. The molecule comprises:

- Imidazole core: A five-membered heterocyclic ring with two nitrogen atoms, substituted at position 1 with an ethyl group.

- Piperazine linker: A six-membered diamine ring connected via a carbonyl group to the benzenesulfonamide moiety.

- Benzenesulfonamide group: A sulfonamide-substituted benzene ring with N,N-dimethyl substituents.

- Hydrochloride salt: Enhances solubility and stability for pharmacological applications.

Propiedades

IUPAC Name |

4-[4-(1-ethylimidazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3S.ClH/c1-4-21-10-9-19-18(21)23-13-11-22(12-14-23)17(24)15-5-7-16(8-6-15)27(25,26)20(2)3;/h5-10H,4,11-14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFFDTVVEPLEJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR), drawing from diverse research studies and patents.

Chemical Structure and Synthesis

The compound features a piperazine ring, an imidazole moiety, and a benzenesulfonamide group. The synthesis typically involves the coupling of various functional groups, which may include:

- Piperazine derivatives : These are often synthesized through cyclization methods.

- Imidazole rings : Known for their biological significance, they can be introduced via electrophilic aromatic substitution or other coupling reactions.

Research indicates that modifications to the piperazine and imidazole components can significantly affect the compound's biological properties, particularly in targeting specific enzymes or receptors.

Pharmacological Effects

The compound has been evaluated for its activity against various biological targets, including:

- PARP Inhibition : Similar compounds have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. For instance, derivatives of benzimidazole have been reported to exhibit significant PARP-1 inhibitory activity, suggesting that structural modifications could enhance efficacy against cancer cells with BRCA mutations .

- Nitric Oxide Production : Compounds with similar structures have been shown to induce nitric oxide (NO) production in macrophages, contributing to tumoricidal and bactericidal activities. This mechanism is critical in inflammatory responses and may influence the therapeutic potential of the compound in inflammatory diseases .

Antiproliferative Activity

Studies have demonstrated that certain derivatives exhibit antiproliferative effects on cancer cell lines. For example, compounds structurally related to the target compound have shown selective toxicity towards BRCA-deficient cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the imidazole and piperazine rings can enhance biological activity. Key findings include:

- Electronegative Substituents : The introduction of electronegative groups such as halogens can improve binding affinity to target proteins.

- Hydrophobic Interactions : Modifications that increase hydrophobic interactions within the binding site can enhance inhibitory activity against enzymes like PARP .

Case Studies

- Inhibition of Cancer Cell Proliferation :

- Anti-inflammatory Properties :

Data Summary

| Property | Value/Observation |

|---|---|

| PARP Inhibition IC50 | 0.023 μM (for related compounds) |

| Antiproliferative Activity | Effective against BRCA-deficient cells |

| NO Production | Mediates tumoricidal and bactericidal actions |

| Cytokine Modulation | Enhances IL-6 and IL-8 synthesis |

Comparación Con Compuestos Similares

The compound shares structural similarities with several classes of molecules, particularly those containing imidazole, piperazine, and sulfonamide groups. Below is a detailed comparison based on substituents, synthesis, and biological relevance:

Imidazole-Piperazine Hybrids

Key Differences :

- The target compound uniquely combines a sulfonamide group with a 1-ethylimidazole, distinguishing it from brominated (13g) or nitro-substituted (9h) analogs.

Sulfonamide-Containing Piperazines

Key Differences :

- The target compound’s N,N-dimethylbenzenesulfonamide group contrasts with HBK14-HBK19’s methoxyphenyl-phenoxy chains, which may alter pharmacokinetics (e.g., half-life, CNS penetration).

- Unlike p-MPPI/p-MPPF, the target lacks a pyridinyl-benzamido group, suggesting divergent receptor selectivity.

Antimicrobial and Antiparasitic Agents

Key Differences :

- The target compound ’s dimethylbenzenesulfonamide group may improve water solubility compared to fluorophenyl () or thioether () analogs.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.